Home > Products > Screening Compounds P124448 > N-{[(5-tert-butyl-3-chloro-2-hydroxyphenyl)amino]carbonothioyl}-4-chlorobenzamide
N-{[(5-tert-butyl-3-chloro-2-hydroxyphenyl)amino]carbonothioyl}-4-chlorobenzamide -

N-{[(5-tert-butyl-3-chloro-2-hydroxyphenyl)amino]carbonothioyl}-4-chlorobenzamide

Catalog Number: EVT-3849601
CAS Number:
Molecular Formula: C18H18Cl2N2O2S
Molecular Weight: 397.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N-(2,4-di-tert-butyl-5-hydroxyphenyl)-4-oxo-1,4-dihydroquinoline-3-carboxamide (Ivacaftor)

  • Compound Description: Ivacaftor is an approved potentiator drug used in the treatment of cystic fibrosis. It improves the function of the cystic fibrosis transmembrane conductance regulator (CFTR) protein, which is responsible for chloride ion transport across cell membranes. Ivacaftor specifically targets the gating defect of the ΔF508-CFTR mutant protein, enhancing its channel activity [].
  • Relevance: While Ivacaftor shares some structural similarities with the main compound, N-{[(5-tert-butyl-3-chloro-2-hydroxyphenyl)amino]carbonothioyl}-4-chlorobenzamide, such as the presence of a substituted phenyl ring and an amide group, it differs significantly in its core structure. Ivacaftor incorporates a quinoline-3-carboxamide moiety, whereas the main compound features a carbonothioyl benzamide scaffold. This difference in core structure likely contributes to their distinct biological activities. Notably, Ivacaftor is known to interfere with the efficacy of certain corrector drugs used in cystic fibrosis treatment, a property not observed with the structurally distinct main compound [].

3-(6-[([1-(2,2-difluoro-1,3-benzodioxol-5-yl)cyclopropyl]carbonyl)amino]-3-methyl-2-pyridinyl)-benzoic acid

  • Compound Description: This compound is an investigational corrector drug being evaluated for the treatment of cystic fibrosis. It is designed to improve the cellular processing and trafficking of the ΔF508-CFTR mutant protein, thereby increasing its abundance at the cell surface [].

1-(2,2-difluoro-1,3-benzodioxol-5-yl)-N-(1-[(2R)-2,3-dihydroxypropyl]-6-fluoro-2-(2-hydroxy-1,1-dimethylethyl)-1H-indol-5-yl)-benzamide

  • Compound Description: Similar to the previous compound, this molecule is also an investigational corrector drug under development for cystic fibrosis treatment. It aims to enhance the cellular processing and trafficking of the ΔF508-CFTR mutant protein, increasing its functional presence at the cell membrane [].
  • Relevance: Despite sharing a benzamide group with N-{[(5-tert-butyl-3-chloro-2-hydroxyphenyl)amino]carbonothioyl}-4-chlorobenzamide, this corrector drug exhibits a markedly different overall structure. It features a benzodioxole group linked to a substituted indole ring, a structural motif absent in the main compound. This difference in structure strongly suggests that the two compounds have different mechanisms of action and target distinct biological pathways. Moreover, the corrector drug's susceptibility to interference from Ivacaftor underscores the importance of considering potential drug-drug interactions in cystic fibrosis therapy, an aspect that may be less relevant to the main compound given its structural uniqueness [].

N-(3-amino-3,4-dihydro-4-oxopyrimidin-2-yl)-4-chloro-2-mercapto-5-methylbenzenesulfonamide

  • Compound Description: This compound serves as a central scaffold for a series of derivatives synthesized and evaluated for their potential anti-HIV activity []. These derivatives, characterized by various modifications to the core structure, were tested for their ability to inhibit HIV-1 replication in vitro, providing insights into the structure-activity relationships within this class of compounds [].

N-[3-amino-3,4-dihydro-6-(tert-butyl)-4-oxothieno[2,3-e]pyrimidin-2-yl]-4-chloro-2-metcapto-5-methylbenzenesulfonamide (Compound 14)

  • Compound Description: Compound 14 is a derivative of N-(3-amino-3,4-dihydro-4-oxopyrimidin-2-yl)-4-chloro-2-mercapto-5-methylbenzenesulfonamide that emerged as a promising candidate from the anti-HIV activity screening []. This compound demonstrated good inhibitory activity against HIV-1 replication in vitro, with an EC50 value of 15 μM, while exhibiting a weak cytotoxic effect (IC50 = 106 μM) []. Its favorable activity profile highlights the potential of this specific structural class for developing novel anti-HIV therapies.

Properties

Product Name

N-{[(5-tert-butyl-3-chloro-2-hydroxyphenyl)amino]carbonothioyl}-4-chlorobenzamide

IUPAC Name

N-[(5-tert-butyl-3-chloro-2-hydroxyphenyl)carbamothioyl]-4-chlorobenzamide

Molecular Formula

C18H18Cl2N2O2S

Molecular Weight

397.3 g/mol

InChI

InChI=1S/C18H18Cl2N2O2S/c1-18(2,3)11-8-13(20)15(23)14(9-11)21-17(25)22-16(24)10-4-6-12(19)7-5-10/h4-9,23H,1-3H3,(H2,21,22,24,25)

InChI Key

OTQXNMUCGUWDHW-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=CC(=C(C(=C1)Cl)O)NC(=S)NC(=O)C2=CC=C(C=C2)Cl

Canonical SMILES

CC(C)(C)C1=CC(=C(C(=C1)Cl)O)NC(=S)NC(=O)C2=CC=C(C=C2)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.